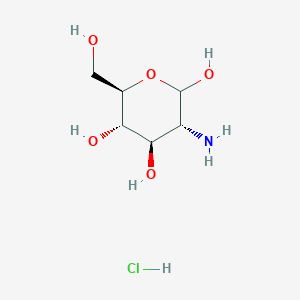
Glucosamine hydrochloride
Vue d'ensemble
Description
Glucosamine hydrochloride (C6H13NO5 HCL) is the hydrochloride salt of glucosamine . It is an amino sugar and a precursor in the biochemical synthesis of glycosylated proteins and lipids . Glucosamine is a natural compound found in cartilage — the tough tissue that cushions joints .
Molecular Structure Analysis
The crystal morphology of glucosamine hydrochloride (GAH) during antisolvent crystallization was investigated . Particles of different shapes, such as plate-like crystals, leaflike clusters, fan-like dendrites, flower-like aggregates, and spherulites, were produced by tuning the type of antisolvents and crystallization operating conditions .Chemical Reactions Analysis
Glucosamine hydrochloride may react with non-fluorophor 1,3-diphenyl-1,3-propanedione (DPPD), resulting in a condensation product with interesting fluorescent properties .Physical And Chemical Properties Analysis
Glucosamine hydrochloride is a powder with a molecular formula of C6H13NO5.HCl and a molecular weight of 215.64 . It has a melting point of 190 - 194 °C .Applications De Recherche Scientifique
Osteoarthritis Management
Glucosamine HCl is a natural constituent of some glycosaminoglycans in the proteoglycans found in articular cartilage, intervertebral disc, and synovial fluid . It has been approved for the treatment of osteoarthritis (OA) in Europe to promote cartilage and joint health . In vitro and in vivo studies have demonstrated its structure-modifying and anti-inflammatory effects at high concentrations .
Rheumatoid Arthritis
Early research suggests that oral use of Glucosamine HCl might reduce pain related to rheumatoid arthritis . However, researchers didn’t see an improvement in inflammation or the number of painful or swollen joints .
Biosynthesis of Glycosylated Proteins and Lipids
Glucosamine is an amino sugar that is essential for the biosynthesis of glycosylated proteins and lipids . It is a major constituent of extracellular matrix macromolecules such as glycosaminoglycans (GAGs), glycolipids, and glycoproteins in its acetylated form .
Production of Hyaluronic Acid
The pro-anabolic effects of glucosamine were demonstrated in both human chondrocytes and synovial cells, where glucosamine was shown to induce the production of hyaluronic acid (HA) and to directly enter the GAG biosynthetic pathway .
Gut Health
Glucosamine HCl is poorly absorbed and may exhibit functional properties in the gut . A study showed that Glucosamine HCl supplementation significantly reduced stomach bloating and showed a trend towards reducing constipation and hard stools .
Impact on Fecal Microbiota and Metabolome
Glucosamine HCl supplementation induced fecal microbiota and metabolome changes . Phylogenetic diversity and proportions of Pseudomonadaceae, Peptococcaceae, and Bacillaceae were significantly reduced following Glucosamine HCl consumption .
Antioxidation and Immunity Regulation
Clinical studies have shown that Glucosamine HCl exhibits the health functions of promoting bone and joint health, antioxidation, regulating immunity, resisting bacteria and inflammation .
Mécanisme D'action
- Chondrocytes use glucosamine to build glycosaminoglycans (GAGs) and proteoglycans, essential components of cartilage. These molecules provide elasticity, strength, and resilience to cartilage .
- By enhancing cartilage integrity, glucosamine helps relieve joint pain and slow the progression of osteoarthritis .
- Impact on Bioavailability : Glucosamine’s bioavailability varies, but it remains widely available over the counter .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Propriétés
IUPAC Name |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-NSEZLWDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037236 | |
| Record name | Glucosamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Glucosamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13693 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56322741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
D-(+)-Glucosamine hydrochloride | |
CAS RN |
66-84-2 | |
| Record name | Glucosamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glucosamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Glucosamine Hydrochloride exert its effects on osteoarthritis?
A1: While the precise mechanism is not fully elucidated, research suggests Glucosamine Hydrochloride may act as a substrate for cartilage synthesis, potentially stimulating chondrocyte production of glycosaminoglycans and proteoglycans. [, , ] These components are crucial for maintaining cartilage structure and function.
Q2: Are there any downstream effects of Glucosamine Hydrochloride beyond cartilage synthesis?
A2: Some studies suggest Glucosamine Hydrochloride may also exhibit anti-inflammatory properties by modulating the expression of matrix metalloproteinases (MMPs), enzymes involved in cartilage degradation. [, , ] Additionally, it might influence the production of inflammatory cytokines like interleukin-1beta (IL-1β) and tumor necrosis factor-alpha. []
Q3: What is the molecular formula and weight of Glucosamine Hydrochloride?
A3: The molecular formula of Glucosamine Hydrochloride is C6H13NO5·HCl, and its molecular weight is 215.63 g/mol.
Q4: What spectroscopic data is available for Glucosamine Hydrochloride characterization?
A4: Fourier Transform Infrared (FTIR) spectroscopy is commonly used to characterize Glucosamine Hydrochloride. Characteristic peaks include those representing the O-H, N-H, C-N, and glycoside bonds. [, ] Studies have reported specific wavenumbers for these functional groups, allowing for compound identification and purity assessment. [, ]
Q5: What is the stability of Glucosamine Hydrochloride under different storage conditions?
A5: Glucosamine Hydrochloride demonstrates good stability under various conditions. Research has investigated its stability in different formulations and packaging, highlighting factors like temperature, humidity, and light exposure. [, ]
Q6: Are there any known compatibility issues with Glucosamine Hydrochloride in formulations?
A6: Researchers have explored combining Glucosamine Hydrochloride with other compounds to enhance its efficacy or target specific applications. [, , , , ] For example, combining Glucosamine Hydrochloride with chondroitin sulfate has shown promising results in treating osteoarthritis. [, ]
Q7: What are the primary sources for the production of Glucosamine Hydrochloride?
A7: Glucosamine Hydrochloride is primarily produced from chitin, a naturally occurring polymer found abundantly in crustacean shells. [, , , ] Researchers are also exploring alternative sources like fungal biomass for a more sustainable production process. [, , ]
Q8: What evidence supports the efficacy of Glucosamine Hydrochloride in treating osteoarthritis?
A8: Numerous studies, including randomized controlled trials, have investigated the efficacy of Glucosamine Hydrochloride in managing osteoarthritis symptoms. [, , , , , ] While some studies show significant improvements in pain relief, joint function, and stiffness reduction, others report less pronounced effects. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,4-triazole](/img/structure/B195295.png)


![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride](/img/structure/B195304.png)






